1-Bromo-8-methoxyisoquinoline
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Overview
Description
1-Bromo-8-methoxyisoquinoline is an organic compound with the molecular formula C10H8BrNO. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their stability and aromaticity, making them valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-8-methoxyisoquinoline can be synthesized through several methods. One common approach involves the bromination of 8-methoxyisoquinoline. This process typically uses bromine or N-bromosuccinimide as the brominating agent in the presence of a suitable solvent such as nitrobenzene .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel to maintain precise temperature control .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-8-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 8-methoxyisoquinoline.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted isoquinolines.
- Oxidation reactions produce isoquinoline N-oxides.
- Reduction reactions result in 8-methoxyisoquinoline .
Scientific Research Applications
1-Bromo-8-methoxyisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a building block for therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-8-methoxyisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
8-Methoxyisoquinoline: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromoisoquinoline: Lacks the methoxy group, affecting its electronic properties and reactivity.
5-Bromo-8-methoxyisoquinoline: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Properties
IUPAC Name |
1-bromo-8-methoxyisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-4-2-3-7-5-6-12-10(11)9(7)8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEDWVLWLKIXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368535-26-5 |
Source
|
Record name | 1-bromo-8-methoxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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